2H-1,2,4-Benzoxadiazine-3-carboxylic acid, 7-nitro-, ethyl ester
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Overview
Description
2H-1,2,4-Benzoxadiazine-3-carboxylic acid, 7-nitro-, ethyl ester is a chemical compound that belongs to the class of benzoxadiazines This compound is characterized by the presence of a benzoxadiazine ring system, which is a fused ring structure containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2,4-Benzoxadiazine-3-carboxylic acid, 7-nitro-, ethyl ester typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the esterification of 2H-1,2,4-Benzoxadiazine-3-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. The use of automated systems allows for precise control of reaction parameters, ensuring high yield and purity of the final product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2H-1,2,4-Benzoxadiazine-3-carboxylic acid, 7-nitro-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid.
Substitution: The benzoxadiazine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Hydrolysis using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 2H-1,2,4-Benzoxadiazine-3-carboxylic acid, 7-amino-, ethyl ester.
Reduction: Formation of 2H-1,2,4-Benzoxadiazine-3-carboxylic acid, 7-nitro-.
Substitution: Formation of various substituted benzoxadiazine derivatives.
Scientific Research Applications
2H-1,2,4-Benzoxadiazine-3-carboxylic acid, 7-nitro-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2H-1,2,4-Benzoxadiazine-3-carboxylic acid, 7-nitro-, ethyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
2H-1,2,4-Benzothiadiazine-3-carboxylic acid, 1,1-dioxide derivatives: These compounds share a similar ring structure but contain sulfur instead of oxygen.
3,4-Dihydro-2H-1,2-benzothiazine-3-carboxylic acid derivatives: These compounds have a similar core structure but differ in the presence of additional functional groups.
Uniqueness
2H-1,2,4-Benzoxadiazine-3-carboxylic acid, 7-nitro-, ethyl ester is unique due to the presence of the nitro group and the ethyl ester functional group, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
58758-35-3 |
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Molecular Formula |
C10H9N3O5 |
Molecular Weight |
251.20 g/mol |
IUPAC Name |
ethyl 7-nitro-2H-1,2,4-benzoxadiazine-3-carboxylate |
InChI |
InChI=1S/C10H9N3O5/c1-2-17-10(14)9-11-7-4-3-6(13(15)16)5-8(7)18-12-9/h3-5H,2H2,1H3,(H,11,12) |
InChI Key |
WUMSCYXBWUWFNL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C(C=C2)[N+](=O)[O-])ON1 |
Origin of Product |
United States |
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